molecular formula C20H12F3N3O2S2 B2374732 N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260949-18-5

N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2374732
CAS No.: 1260949-18-5
M. Wt: 447.45
InChI Key: WABHJEQMBFCGBG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H12F3N3O2S2 and its molecular weight is 447.45. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has identified compounds with a thieno[2,3-d]pyrimidine scaffold as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making them targets for anticancer and antimicrobial drugs. A study synthesized and evaluated a series of compounds, finding one with exceptionally low IC50 values against both human TS and DHFR, indicating its potential as a powerful dual inhibitor (Gangjee et al., 2008).

Fluorinating Agents and Molecular Docking

Another area of interest is the development of novel fluorinating agents. For example, perfluoro-[N-(4-pyridyl)acetamide] has demonstrated the ability to fluorinate various substrates under mild conditions, showcasing the utility of such compounds in synthetic chemistry for introducing fluorine atoms into molecules, potentially altering their biological activity and physical properties (Banks et al., 1996).

Antiviral Potency and Quantum Chemical Insights

Compounds with a similar core structure have been synthesized and characterized for their antiviral properties, particularly against COVID-19. Quantum chemical insights, along with molecular docking studies, have shown these compounds to exhibit potential as antiviral agents due to their binding energies and interactions with viral proteins (Mary et al., 2020).

Radioligands for Imaging

The synthesis of radioligands for imaging purposes, such as [18F]PBR111, has been explored for selective imaging of the translocator protein with PET. These compounds, featuring similar structural motifs, demonstrate the versatility of fluoro-substituted compounds in developing diagnostic tools (Dollé et al., 2008).

Vibrational Spectroscopy and Molecular Structure

Vibrational spectroscopy studies on closely related compounds have provided detailed insights into their molecular structure, rehybridization effects, and intermolecular interactions. Such studies are fundamental for understanding the physical and chemical properties of these compounds, which can inform their potential applications in drug design and material science (Mary et al., 2022).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S2/c21-11-5-6-14(13(23)9-11)24-17(27)10-30-20-25-15-7-8-29-18(15)19(28)26(20)16-4-2-1-3-12(16)22/h1-9H,10H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABHJEQMBFCGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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